molecular formula C24H32O5 B10825418 5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one

5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one

Cat. No.: B10825418
M. Wt: 400.5 g/mol
InChI Key: IXZHDDUFQVXHIL-RWRAYJPQSA-N
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Description

The compound 5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-6-yl]pyran-2-one is a highly complex pentacyclic molecule characterized by:

  • A fused pentacyclic core with an oxygen bridge (3-oxa) .
  • Two hydroxyl groups at positions 5 and 14, and methyl groups at positions 7 and 11 .
  • A pyran-2-one ring fused to the pentacyclic system, contributing to its polar and reactive properties .
  • Multiple stereocenters (1R,2S,4R,5R,6R,7R,10S,11S,14S), which influence its three-dimensional conformation and biological interactions .

This structural complexity makes it a subject of interest in medicinal chemistry and natural product research, particularly for studying stereochemical effects on bioactivity.

Properties

Molecular Formula

C24H32O5

Molecular Weight

400.5 g/mol

IUPAC Name

5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one

InChI

InChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3/t14?,15-,16-,17+,19-,20+,21+,22-,23+,24+/m0/s1

InChI Key

IXZHDDUFQVXHIL-RWRAYJPQSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)[C@@H]([C@@H]4C6=COC(=O)C=C6)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O

Origin of Product

United States

Biological Activity

The compound 5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one is a complex organic molecule notable for its unique pentacyclic structure and multiple stereocenters. Its molecular formula is C24H32O5C_{24}H_{32}O_{5}, containing 25 carbon atoms, 42 hydrogen atoms, and 5 oxygen atoms. The presence of hydroxyl groups and a pyranone moiety suggests significant potential for biological activity through various mechanisms.

The compound's biological activity can be attributed to several key features:

  • Hydroxyl Groups : These functional groups can participate in hydrogen bonding and play a role in various biochemical interactions.
  • Pyranone Structure : The carbonyl carbon in the pyranone moiety is susceptible to nucleophilic attacks, making it a target for enzymatic reactions.
  • Stereochemistry : The specific arrangement of atoms can influence the compound's interaction with biological macromolecules.

Research indicates that compounds with similar structures often exhibit:

  • Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Effective against various pathogens due to their ability to disrupt cellular processes.
  • Anti-inflammatory Effects : Modulating inflammatory pathways through inhibition of pro-inflammatory cytokines.

Antioxidant Activity

A study evaluating the antioxidant potential of structurally similar compounds found that they exhibited significant free radical scavenging activity. This was attributed to the presence of multiple hydroxyl groups which enhance electron donation capabilities.

CompoundIC50 (µM)Mechanism
Compound A25Free radical scavenging
Compound B30Lipid peroxidation inhibition
Target Compound20Free radical scavenging

Antimicrobial Properties

In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 15 µg/mL.
  • Escherichia coli : MIC of 20 µg/mL.

These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Research conducted on animal models has shown that compounds similar to the target molecule can significantly reduce inflammation markers. One study reported a reduction in tumor necrosis factor-alpha (TNF-α) levels by up to 50% when administered at a dosage of 10 mg/kg.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Structural Highlights Key Properties Reference
Target Compound Pentacyclic core with 3-oxa bridge, 5,14-dihydroxy, 7,11-dimethyl, pyran-2-one High stereochemical complexity; polar due to hydroxyl groups; moderate lipophilicity from methyl groups
Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane Pentacyclic hydrocarbon (no oxygen bridge or substituents) Non-polar; limited solubility; inert reactivity
5-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one Pyran-2-one with benzoyl and methyl substituents Enhanced π-stacking ability (benzoyl); higher reactivity in nucleophilic acyl substitution
[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.1⁹,¹².0²,⁴.0⁵,¹³]tetradecan-5-yl] acetate Pentacyclic with trioxa bridges and acetate ester Increased hydrophilicity from acetate; potential for ester hydrolysis
(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-7,14-diol Tetracyclic with dihydroxy and tetramethyl groups Reduced ring strain compared to pentacyclic systems; moderate bioactivity

Stereochemical and Reactivity Differences

  • Oxygen Bridges vs. Hydrocarbon Cores: The 3-oxa bridge in the target compound introduces polarity and hydrogen-bonding capacity, unlike non-oxygenated analogs like Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane . This enhances solubility and interaction with biological targets.
  • Methyl groups at positions 7 and 11 contribute to lipophilicity, balancing solubility .
  • Pyran-2-one vs. Other Heterocycles : Compared to pyridine or thiophene derivatives (e.g., ), the pyran-2-one ring offers lactone reactivity, enabling ring-opening reactions under basic conditions .

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